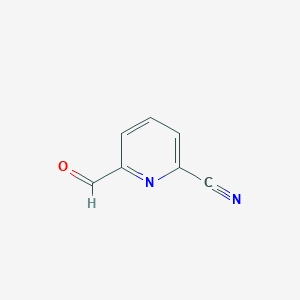6-Formylpicolinonitrile
CAS No.: 85148-95-4
Cat. No.: VC2334911
Molecular Formula: C7H4N2O
Molecular Weight: 132.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85148-95-4 |
|---|---|
| Molecular Formula | C7H4N2O |
| Molecular Weight | 132.12 g/mol |
| IUPAC Name | 6-formylpyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C7H4N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H |
| Standard InChI Key | ZRXBMWPJUPMZCZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)C#N)C=O |
| Canonical SMILES | C1=CC(=NC(=C1)C#N)C=O |
Introduction
Chemical Identity and Structure
Basic Information
6-Formylpicolinonitrile is characterized by its molecular formula C7H4N2O and contains a pyridine ring with a formyl group (-CHO) at position 6 and a nitrile group (-CN) at position 2. This unique structural arrangement contributes to its distinctive chemical reactivity and properties.
Identification Parameters
The compound is registered with CAS number 85148-95-4 and possesses the European Community (EC) Number 827-433-5 . These standardized identifiers enable precise tracking and referencing of this compound in scientific literature and chemical databases.
Table 1: Key Identification Parameters of 6-Formylpicolinonitrile
| Parameter | Value |
|---|---|
| Chemical Name | 6-Formylpicolinonitrile |
| IUPAC Name | 6-formylpyridine-2-carbonitrile |
| CAS Number | 85148-95-4 |
| EC Number | 827-433-5 |
| Molecular Formula | C7H4N2O |
| DSSTox Substance ID | DTXSID40372718 |
Physical and Chemical Properties
Structural Characteristics
The compound features a pyridine ring with two key functional groups: a formyl group at the 6-position and a nitrile group at the 2-position. This structural arrangement creates unique electronic properties and reactivity patterns that distinguish it from other pyridine derivatives.
Chemical Reactivity
The presence of both formyl and nitrile functional groups makes 6-Formylpicolinonitrile particularly versatile for synthetic applications. The formyl group can participate in condensation reactions, while the nitrile group can undergo various transformations including hydrolysis, reduction, and coordination with metal ions.
Synthesis Methods
Laboratory Synthesis
The synthesis of 6-Formylpicolinonitrile typically employs controlled chemical reactions to introduce the formyl group at the desired position of the pyridine ring while maintaining the nitrile functionality. While specific synthetic routes must be evaluated based on primary research literature, general approaches involve formylation of picolinonitrile under carefully controlled conditions to achieve regioselective functionalization.
Advanced Synthetic Approaches
Modern synthetic methods for producing 6-Formylpicolinonitrile often involve optimized reaction conditions, potentially including catalytic systems, controlled temperature environments, and precise reagent selection to maximize yield and purity. The development of efficient synthetic routes for this compound remains an active area of research in organic chemistry.
Table 2: Potential Synthetic Precursors for 6-Formylpicolinonitrile
| Precursor Compound | Transformation Required | Potential Challenges |
|---|---|---|
| Picolinonitrile | Regioselective formylation | Controlling position specificity |
| 6-Bromopyridine-2-carbonitrile | Formylation via lithiation or carbonylation | Reaction condition sensitivity |
| 2,6-Dibromopyridine | Sequential cyanation and formylation | Multiple-step yield optimization |
Chemical Reactions
Reactivity of the Formyl Group
The formyl group in 6-Formylpicolinonitrile can participate in numerous reactions, including:
-
Oxidation to carboxylic acid derivatives
-
Reduction to alcohol functionality
-
Condensation reactions with amines, hydrazines, and other nucleophiles
-
Wittig and related olefination reactions
Reactivity of the Nitrile Group
The nitrile functionality presents additional reactive sites that can undergo:
-
Hydrolysis to amide or carboxylic acid groups
-
Reduction to primary amine functionalities
-
Addition reactions with organometallic reagents
-
Coordination with transition metals
Reactivity of the Pyridine Ring
The pyridine core of 6-Formylpicolinonitrile can participate in typical heterocyclic aromatic substitution reactions, though its reactivity is modulated by the electron-withdrawing nature of both the formyl and nitrile substituents.
Applications in Scientific Research
Synthetic Intermediate
6-Formylpicolinonitrile serves as an important building block for the synthesis of more complex heterocyclic compounds. Its bifunctional nature allows for selective transformations to create diverse chemical structures of potential interest in medicinal chemistry, materials science, and related fields.
Coordination Chemistry
The nitrogen atoms of both the pyridine ring and the nitrile group, along with the oxygen of the formyl group, provide potential coordination sites for metal ions. This makes 6-Formylpicolinonitrile valuable in coordination chemistry research, potentially leading to the development of novel metal complexes with interesting electronic, magnetic, and catalytic properties.
Comparative Analysis with Related Compounds
Structural Comparisons
Understanding 6-Formylpicolinonitrile in the context of related compounds provides valuable insights into its unique properties and potential applications.
Table 3: Comparison of 6-Formylpicolinonitrile with Related Compounds
| Compound | Structural Differences | Functional Implications |
|---|---|---|
| Picolinonitrile | Lacks formyl group | Reduced reactivity for certain transformations |
| 5-Formylpicolinonitrile | Formyl group at position 5 | Different electronic distribution and reactivity pattern |
| 6-Formyl-3-(trifluoromethyl)picolinonitrile | Additional trifluoromethyl group at position 3 | Enhanced electron-withdrawing effects and potential applications in pharmaceutical research |
| 6-Formylpyridine | Lacks nitrile group | Limited applications in coordination chemistry compared to 6-Formylpicolinonitrile |
Reactivity Differences
The position of functional groups significantly impacts the chemical behavior of these compounds. 6-Formylpicolinonitrile exhibits unique reactivity patterns due to the specific electronic distribution created by the positioning of its functional groups on the pyridine ring.
Future Research Directions
Synthetic Methodologies
Advancing synthetic approaches for 6-Formylpicolinonitrile production represents an opportunity for innovation in organic synthesis, potentially leveraging recent developments in catalysis, flow chemistry, and green chemistry principles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume